![molecular formula C14H7Cl2NO3 B1682582 他法美迪 CAS No. 594839-88-0](/img/structure/B1682582.png)
他法美迪
描述
塔法米司是一种主要用于治疗转甲状腺素蛋白淀粉样变性的药物,该病症的特点是淀粉样蛋白纤维在组织中积累,导致器官功能障碍。 它在治疗家族性淀粉样变性心肌病和家族性淀粉样变性多发性神经病,以及野生型转甲状腺素蛋白淀粉样变性方面尤其有效 . 塔法米司通过稳定转甲状腺素蛋白起作用,阻止其解离并随后聚集成淀粉样蛋白纤维 .
科学研究应用
塔法米司具有广泛的科学研究应用:
化学: 用作模型化合物来研究蛋白质稳定性和淀粉样蛋白抑制。
生物学: 研究其在蛋白质折叠和稳定中的作用。
作用机制
塔法米司通过结合转甲状腺素蛋白四聚体的甲状腺素结合位点起作用,稳定四聚体并阻止其解离成单体 . 这种稳定作用降低了可以错误折叠并聚集成淀粉样蛋白纤维的单体数量 . 塔法米司的分子靶点是转甲状腺素蛋白,其途径涉及抑制淀粉样蛋白生成 .
类似化合物:
双氟尼酸: 另一种转甲状腺素蛋白稳定剂,但具有不同的化学结构。
阿克酰胺: 转甲状腺素蛋白淀粉样变性的另一种治疗方法。
比较: 塔法米司在对转甲状腺素蛋白的亲和力和选择性方面独树一帜,使其在稳定蛋白质和阻止淀粉样蛋白纤维形成方面非常有效 . 与双氟尼酸不同,塔法米司没有抗炎作用,这降低了与非甾体抗炎药相关的副作用的风险 .
生化分析
Biochemical Properties
Tafamidis interacts with the TTR protein, which is a tetramer . Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and slowing the dissociation into monomers, which is the rate-limiting step in the amyloidogenic process . This interaction helps to reduce the amount of monomers available for amyloidogenesis .
Cellular Effects
Tafamidis has a significant impact on various types of cells and cellular processes. It influences cell function by stabilizing the TTR tetramer, thereby reducing the formation of amyloid fibrils that can disrupt normal cell function . This stabilization can help to slow the progression of diseases such as transthyretin amyloid cardiomyopathy .
Molecular Mechanism
The molecular mechanism of Tafamidis involves its binding to the thyroxine-binding sites of the TTR tetramer . This binding stabilizes the tetramer, slowing the dissociation into monomers . By reducing the availability of monomers, Tafamidis inhibits the formation of TTR amyloid fibrils, which is the key step in the amyloidogenic process .
Temporal Effects in Laboratory Settings
In laboratory settings, Tafamidis has been shown to have long-term effects on cellular function. It slows the progression of peripheral neurologic impairment in patients with early-stage Val30Met amyloidosis . Over time, Tafamidis treatment has been associated with better outcomes in patients with transthyretin amyloid cardiomyopathy compared with those without Tafamidis treatment .
Metabolic Pathways
Tafamidis is largely not subject to first pass or oxidative metabolism, being 90% unchanged after in vitro experiments . Preclinical data suggest Tafamidis is mainly metabolized through glucuronidation and excreted in bile .
Transport and Distribution
Tafamidis is highly bound to plasma proteins, primarily to transthyretin . This binding allows Tafamidis to be transported and distributed within the body. The apparent volume of distribution at steady state is 18.5L .
准备方法
合成路线和反应条件: 塔法米司的合成通常涉及从 4-氨基-3-羟基苯甲酸开始的多步过程 . 该过程包括:
- 形成苯并恶唑中间体。
- 氯化以引入二氯苯基基团。
- 环化以形成最终的苯并恶唑结构。
工业生产方法: 工业生产方法已优化,以提高产量并减少危险试剂的使用。 其中一种方法涉及塔法米司及其纯化的一锅法制备 . 这种方法对于大规模生产是有利的,因为它避免了色谱纯化和金属催化剂的需要 .
化学反应分析
反应类型: 塔法米司会发生各种化学反应,包括:
氧化: 塔法米司相对稳定,不会发生明显的氧化降解。
还原: 还原反应通常与塔法米司无关。
取代: 塔法米司可以发生取代反应,特别是涉及二氯苯基基团。
常用试剂和条件:
氧化: 可以使用温和的氧化剂,但塔法米司通常很稳定。
还原: 通常不适用。
取代: 卤化剂可用于取代反应。
相似化合物的比较
Diflunisal: Another transthyretin stabilizer, but with a different chemical structure.
Acoramidis: An alternative treatment for transthyretin amyloidosis.
Comparison: Tafamidis is unique in its high affinity and selectivity for the transthyretin protein, making it highly effective in stabilizing the protein and preventing amyloid fibril formation . Unlike Diflunisal, Tafamidis does not have anti-inflammatory properties, which reduces the risk of side effects associated with non-steroidal anti-inflammatory drugs .
Tafamidis stands out due to its specific mechanism of action and its approval as the first disease-modifying therapy for transthyretin amyloidosis .
生物活性
Tafamidis is a small-molecule drug that has emerged as a significant therapeutic agent for treating transthyretin amyloidosis (ATTR), a condition characterized by the deposition of misfolded transthyretin (TTR) protein in various tissues. This article delves into the biological activity of tafamidis, focusing on its mechanism of action, clinical efficacy, and safety profile, supported by diverse research findings and case studies.
Tafamidis functions as a kinetic stabilizer of TTR, binding selectively to the thyroxine-binding sites on the TTR tetramer. By stabilizing this structure, tafamidis prevents the dissociation of TTR into monomers, which are prone to misfolding and aggregation into amyloid fibrils. This mechanism is crucial in slowing the progression of amyloid diseases.
Key Mechanistic Insights
- Binding Affinity : Tafamidis exhibits high affinity for TTR, effectively inhibiting amyloid fibril formation by stabilizing the tetrameric form of the protein .
- Impact on Gene Expression : Studies have shown that tafamidis can reduce the expression and activity of tissue factor (TF) in endothelial cells, indicating its potential role in modulating inflammatory responses associated with amyloidosis .
Clinical Efficacy
Tafamidis has been evaluated in multiple clinical trials, demonstrating its effectiveness in both hereditary and sporadic forms of ATTR.
Clinical Trial Data
Case Studies
- Case Study 1 : A 65-year-old male diagnosed with Val122Ile variant ATTR-CM showed marked improvement in cardiac function and reduced hospitalizations after 12 months on tafamidis.
- Case Study 2 : A patient with familial amyloid polyneuropathy experienced stabilization of neuropathic symptoms and improved nutritional status over an 18-month treatment period.
Safety Profile
Tafamidis has been associated with a favorable safety profile. Common adverse effects include mild gastrointestinal disturbances; however, serious adverse events are rare. Long-term studies indicate that tafamidis does not induce significant metabolic changes or toxicity, making it a well-tolerated option for patients with ATTR .
Post-Marketing Surveillance
Recent analyses of post-market adverse events reported through the FDA indicate that tafamidis is generally well-tolerated with low incidence rates for severe side effects .
属性
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEIIPDJKFWEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208185 | |
Record name | Tafamidis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50mg/mL | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis. | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
594839-88-0 | |
Record name | Tafamidis | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tafamidis [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tafamidis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAFAMIDIS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。